molecular formula C8H11IN4 B1602190 5-Iodo-2-(piperazin-1-YL)pyrimidine CAS No. 95847-41-9

5-Iodo-2-(piperazin-1-YL)pyrimidine

Cat. No. B1602190
CAS RN: 95847-41-9
M. Wt: 290.1 g/mol
InChI Key: DITGPXZBELUIBR-UHFFFAOYSA-N
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Description

5-Iodo-2-(piperazin-1-YL)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique structure with an iodine atom and piperazine group attached to it.

Mechanism Of Action

The mechanism of action of 5-Iodo-2-(piperazin-1-YL)pyrimidine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body, which are responsible for the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 5-Iodo-2-(piperazin-1-YL)pyrimidine has both biochemical and physiological effects in the body. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis or programmed cell death. Additionally, it has also been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Iodo-2-(piperazin-1-YL)pyrimidine in lab experiments is its high yield of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of 5-Iodo-2-(piperazin-1-YL)pyrimidine. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug discovery and development. Finally, more research is needed to determine the potential toxicity and safety of this compound for human use.
Conclusion:
In conclusion, 5-Iodo-2-(piperazin-1-YL)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-cancer and anti-inflammatory properties and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. The synthesis of this compound is relatively simple and has a high yield, making it an attractive option for lab experiments. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

5-Iodo-2-(piperazin-1-YL)pyrimidine has found potential applications in various scientific research fields. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body.

properties

IUPAC Name

5-iodo-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITGPXZBELUIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577561
Record name 5-Iodo-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-(piperazin-1-YL)pyrimidine

CAS RN

95847-41-9
Record name 5-Iodo-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.02 mol of 2-chloro-5-iodopyrimidine, 0.06 mol of piperazine and 100 ml of absolute dimethylformamide are heated to 100° for 45 minutes and then evaporated. The crystalline residue is shaken with potassium bicarbonate solution and methylene chloride. The substance contained in the methylene chloride phase is purified by column chromatography over silica gel 60. The amine obtained by elution with methylene chloride/methanol (7:3) is stirred with isopropyl ether and filtered off with suction.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.02 mol of 2-chloro-5-iodopyrimidine, 0.06 mol of piperazine and 100 ml of absolute dimethylformamide are heated to 100o for 45 minutes and then evaporated. The crystalline residue is shaken with potassium bicarbonate solution and methylene chloride. The substance contained in the methylene chloride phase is purified by column chromatography over silica gel 60. The amine obtained by elution with methylene chloride/methanol (7:3) is stirred with isopropyl ether and filtered off with suction.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One
[Compound]
Name
100o
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a mixture of acetic acid (5 ml), water (1 ml) and sulfuric acid (0.15 ml) was dissolved 2 g of 1-(2-pyrimidyl)piperazine which was then reacted with 0.86 g of iodine in the presence of 0.38 g of periodic acid at 100° C. for 6 hours with stirring. Chloroform was added to the reaction mixture, followed by washing with sodium hydrogen carbonate and brine. The organic layer thus obtained was dehydrated, filtered and concentrated under vacuum. Purification with column chromatography provided the title compound. 600 mg.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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